molecular formula C23H15NO4 B2647060 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide CAS No. 868154-10-3

2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B2647060
CAS No.: 868154-10-3
M. Wt: 369.376
InChI Key: BNYZQHGUBYHCNF-UHFFFAOYSA-N
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Description

2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide is a coumarin-based carboxamide derivative characterized by a coumarin core (2-oxo-2H-chromene) linked to a phenylcarbonyl-substituted phenyl group via an amide bond. This structure combines the planar aromatic coumarin system with a bulky, electron-deficient phenylcarbonyl moiety, which may influence its physicochemical properties, such as solubility, crystallinity, and intermolecular interactions (e.g., hydrogen bonding or π-stacking) .

Properties

IUPAC Name

N-(2-benzoylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO4/c25-21(15-8-2-1-3-9-15)17-11-5-6-12-19(17)24-22(26)18-14-16-10-4-7-13-20(16)28-23(18)27/h1-14H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYZQHGUBYHCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide involves multiple steps, typically starting with the preparation of the chromene core. One common synthetic route includes the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization to form the chromene ring. The carboxamide group is then introduced through an amide coupling reaction with the appropriate amine derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific enzymes, such as pancreatic lipase. The compound binds to the active site of the enzyme, inhibiting its activity and thus reducing the breakdown of dietary fats. This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, sulfamoyl) generally increase thermal stability (e.g., melting points >300°C for sulfamoyl derivatives ).
  • Hydrophobic substituents (e.g., methoxyphenethyl) improve membrane permeability but reduce aqueous solubility .
  • Heterocyclic moieties (e.g., pyridinyl, benzoxazolyl) enable functional versatility, such as metal coordination or fluorescence .

Yield and Efficiency :

  • Method B (dioxane/HCl) for sulfamoylphenyl derivatives achieved higher yields (86%) compared to Method A (acetic acid) .
  • Pyridinylmethyl analogs were synthesized in a single step with moderate yields (~70–80%) .

Physicochemical Properties

Property 2-oxo-N-[2-(phenylcarbonyl)phenyl]-... 2-oxo-N-(4-sulfamoylphenyl)-... N-(4-Methoxyphenethyl)-...
Melting Point Not reported >300°C 214–217°C
Solubility Likely low in water due to phenylcarbonyl Moderate in DMF Low in water, high in organic solvents
Spectral Data IR: 1670 cm⁻¹ (C=O), ¹H NMR: δ 8.2–7.1 (aromatic) ¹H NMR: δ 3.8 (OCH₃), 7.3–6.8 (aromatic)

Biological Activity

2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : N-(2-benzoylphenyl)-2-oxochromene-3-carboxamide
  • Molecular Formula : C23H15NO4
  • Canonical SMILES : C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O

The primary mechanism of action for this compound involves its interaction with specific enzymes, particularly pancreatic lipase. The compound acts as a competitive inhibitor, binding to the enzyme's active site and thereby reducing the breakdown of dietary fats. This inhibition is significant in the context of obesity and metabolic disorders, where controlling fat absorption can lead to therapeutic benefits.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory properties:

  • Pancreatic Lipase Inhibition : It has been shown to inhibit pancreatic lipase effectively, which is crucial for fat digestion. This property suggests potential applications in obesity management and metabolic syndrome treatment.

Anticancer Activity

Several studies have explored the anticancer potential of chromene derivatives:

  • MCF-7 Cell Line : In vitro studies have demonstrated that related chromene compounds exhibit cytotoxic effects against breast cancer cells (MCF-7). For instance, compounds with similar structures have shown IC50 values ranging from 0.47 µM to 16.1 µM, indicating promising anticancer activity .

Study on Enzyme Inhibition

A study highlighted the effectiveness of various chromene derivatives in inhibiting pancreatic lipase. The results indicated that this compound could significantly reduce enzyme activity at concentrations conducive to therapeutic use.

Anticancer Efficacy

In a comparative analysis, this compound was evaluated alongside other coumarin derivatives for their cytotoxicity against cancer cell lines. The results underscored its potential as an effective agent against breast cancer, showcasing its ability to induce apoptosis in cancer cells while sparing normal cells .

Data Table: Biological Activity Overview

Activity TypeTarget Enzyme/Cell LineIC50 ValueReference
Pancreatic Lipase InhibitionPancreatic LipaseNot specified
Anticancer ActivityMCF-7 Cells0.47 - 16.1 µM

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